![molecular formula C12H17N B1452497 5-Methyl-2-phenylpiperidine CAS No. 1341618-99-2](/img/structure/B1452497.png)
5-Methyl-2-phenylpiperidine
Overview
Description
5-Methyl-2-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines, including 5-Methyl-2-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass of this compound is 175.270 Da, and its monoisotopic mass is 175.136093 Da .
Chemical Reactions Analysis
Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, have been the subject of numerous studies focusing on their synthesis and pharmacological applications . These studies have explored various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The predicted boiling point of 5-Methyl-2-phenylpiperidine is 266.8±19.0 °C, and its predicted density is 0.938±0.06 g/cm3 . The predicted pKa value of this compound is 9.78±0.10 .
Scientific Research Applications
Pharmacological Applications in Cancer Treatment
5-Methyl-2-phenylpiperidine derivatives have been explored for their potential in cancer therapy. They are involved in the synthesis of compounds that exhibit anticancer activity by interfering with various cellular processes such as cell cycle regulation and apoptosis . These compounds can act on multiple cancer types, including breast, prostate, and lung cancers, making them valuable in the development of new chemotherapeutic agents.
Role in Organic Synthesis
In the field of organic chemistry, 5-Methyl-2-phenylpiperidine is utilized as a building block for synthesizing complex molecules. Its derivatives are key intermediates in the formation of substituted piperidines, spiropiperidines, and piperidinones, which are crucial for the construction of pharmacologically active compounds .
Medicinal Chemistry Advancements
This compound plays a significant role in medicinal chemistry, where it’s used to create molecules with a wide range of biological activities. It’s particularly important in the synthesis of drugs that target the central nervous system, including antipsychotic and anti-Alzheimer’s medications .
Industrial Applications
While specific industrial applications of 5-Methyl-2-phenylpiperidine are not extensively documented, its role in drug design implies its use in pharmaceutical manufacturing. The compound’s derivatives are present in over twenty classes of pharmaceuticals, indicating its broad utility in the industry .
Biochemical Research
In biochemistry, 5-Methyl-2-phenylpiperidine derivatives are studied for their interaction with biological macromolecules. They serve as probes to understand biochemical pathways and as potential biomarkers for various diseases .
Chemical Engineering Processes
Advancements in chemical engineering have leveraged compounds like 5-Methyl-2-phenylpiperidine for the development of efficient synthesis methods. These methods include hydrogenation, cyclization, and multicomponent reactions, which are essential for creating a variety of chemical products .
Mechanism of Action
While the exact mechanism of action of 5-Methyl-2-phenylpiperidine is not clear, it is known that piperidine-containing compounds, such as methylphenidate, act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Future Directions
properties
IUPAC Name |
5-methyl-2-phenylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFBBFSWZZNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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